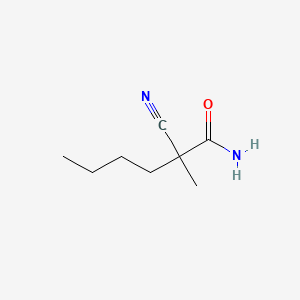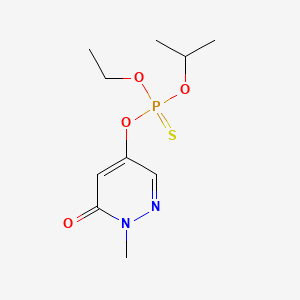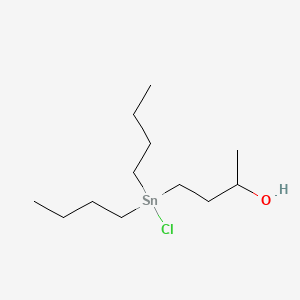
3-Hydroxybutyl dibutyltin chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxybutyl dibutyltin chloride is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organotin compounds are known for their versatility and are used in a wide range of industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl dibutyltin chloride typically involves the reaction of dibutyltin dichloride with 3-hydroxybutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{SnCl}_2 + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{Sn(OCH}_2\text{CH}_2\text{CH}_2\text{OH})\text{Cl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
3-Hydroxybutyl dibutyltin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into other organotin species.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organotin species.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxybutyl dibutyltin chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of coatings, plastics, and other materials due to its stabilizing properties.
作用机制
The mechanism of action of 3-Hydroxybutyl dibutyltin chloride involves its interaction with cellular components and enzymes. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s organotin moiety allows it to interact with various molecular targets, leading to its diverse biological effects.
相似化合物的比较
Similar Compounds
Dibutyltin dichloride: A precursor to 3-Hydroxybutyl dibutyltin chloride, used in similar applications.
Tributyltin chloride: Another organotin compound with different properties and applications.
Monobutyltin trichloride: Used in industrial applications but with different reactivity and properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industry.
属性
CAS 编号 |
53477-39-7 |
|---|---|
分子式 |
C12H27ClOSn |
分子量 |
341.50 g/mol |
IUPAC 名称 |
4-[dibutyl(chloro)stannyl]butan-2-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-4(2)5;2*1-3-4-2;;/h4-5H,1,3H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI 键 |
UDBASFPJVLLNSC-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCC(C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
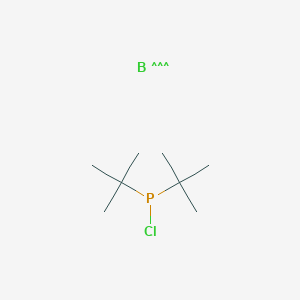


![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

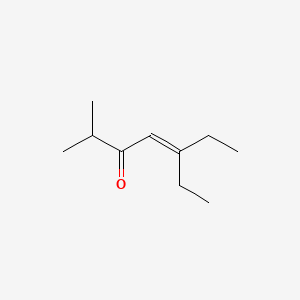
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
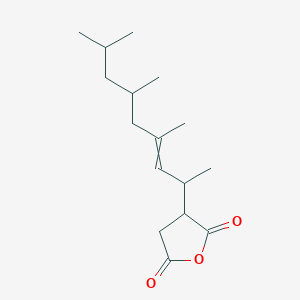
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
